molecular formula C25H28N2O2 B14920507 2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

Cat. No.: B14920507
M. Wt: 388.5 g/mol
InChI Key: JDTSOPFXSVPJMK-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a naphthyloxy group and a phenylpropyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate. This intermediate is then reacted with a piperazine derivative that has been substituted with a phenylpropyl group. The final step involves the formation of the ethanone linkage under controlled conditions, such as using a base catalyst and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The naphthyloxy group can be oxidized to form quinone derivatives.

    Reduction: The ethanone linkage can be reduced to an alcohol.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenylpropyl derivatives.

Scientific Research Applications

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors, modulating their activity. The pathways involved can include inhibition of enzymes or interaction with neurotransmitter receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a naphthyloxy group and a phenylpropyl-substituted piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H28N2O2/c28-25(20-29-24-13-12-22-10-4-5-11-23(22)19-24)27-17-15-26(16-18-27)14-6-9-21-7-2-1-3-8-21/h1-5,7-8,10-13,19H,6,9,14-18,20H2

InChI Key

JDTSOPFXSVPJMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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